molecular formula C6H8O4 B057293 Phloroglucinol dihydrate CAS No. 6099-90-7

Phloroglucinol dihydrate

Cat. No.: B057293
CAS No.: 6099-90-7
M. Wt: 144.12 g/mol
InChI Key: JPLWLTSPJLPUQK-UHFFFAOYSA-N
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Description

Phloroglucinol dihydrate (CAS: 6099-90-7; molecular formula: C₆H₁₀O₅) is the hydrated form of phloroglucinol (1,3,5-trihydroxybenzene), crystallizing with two water molecules. It is a colorless to beige solid, slightly soluble in water but highly soluble in ethanol, ether, and pyridine . The compound is hygroscopic and thermally sensitive, with a melting point of 116–117°C (dihydrate) compared to 218–220°C for the anhydrous form . Industrially, it serves as a biochemical reagent, dye intermediate, and pharmaceutical ingredient, notably in formulations like oral dispersible tablets and injectables . Its structural and thermodynamic properties, including hydration/dehydration kinetics and crystal lattice variability, have been extensively studied using techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and crystal energy landscape modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phloroglucinol can be synthesized through several methods:

Industrial Production Methods: Industrial production of phloroglucinol dihydrate involves the crystallization of phloroglucinol from water, resulting in the dihydrate form. The dihydrate phase is stable under specific humidity and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Reagent in Analytical Chemistry

  • Tollens' Test : Phloroglucinol dihydrate is utilized as a reagent for the Tollens' test, which detects pentoses. This test is crucial in carbohydrate chemistry for identifying sugar types based on their reducing properties.
  • Detection of Lignin : It is also employed in the Wiesner test to detect lignin in plant tissues, aiding in botanical and agricultural research.

Biological Applications

Gastrointestinal Health

  • Spasmolytic Agent : this compound is recognized for its effectiveness in treating gastrointestinal disorders. It acts as a spasmolytic agent, providing relief from colic and spastic pain within the digestive and biliary tracts . Clinical studies have shown that both oral and intravenous formulations significantly reduce pain associated with renal and biliary colic .

Anti-Diabetic Properties

  • Recent studies have explored the anti-diabetic potential of this compound. It demonstrated weak activity in inhibiting glycation processes (IC50 = 654.89), which is relevant for managing diabetes complications . Additionally, it has shown promise in preventing non-alcoholic fatty liver disease induced by high-fat diets, suggesting its potential role in metabolic health .

Industrial Applications

Pharmaceutical Manufacturing

  • This compound serves as a precursor in the synthesis of various pharmaceuticals, including active pharmaceutical ingredients like flopropione. Its versatility allows for the development of new medications targeting different health conditions.

Printing and Microscopy

  • In industrial applications, it acts as a coupling agent in printing processes and serves as a decalcifier for bone specimens in microscopy, enhancing the clarity and quality of biological samples.

Case Study 1: Efficacy in Pain Management

A multicenter study involving 364 patients evaluated the effectiveness of this compound compared to standard analgesics for managing urinary and biliary colic. The results indicated that phloroglucinol provided comparable pain relief without significant adverse effects, highlighting its clinical relevance as an antispasmodic agent .

Case Study 2: Anti-Diabetic Research

Research investigating the anti-diabetic properties of this compound revealed its potential to mitigate high-fat diet-induced liver damage. In animal models, it was observed to improve glucose metabolism and reduce liver fat accumulation, suggesting further exploration for therapeutic use in diabetes management .

Data Table: Summary of Applications

Field Application Details
ChemistryTollens' TestDetects pentoses; important for carbohydrate analysis
Wiesner TestDetects lignin; aids in botanical research
BiologySpasmolytic AgentTreats gastrointestinal spasms; effective in colic management
Anti-Diabetic PropertiesWeak glycation inhibition; potential for metabolic health
PharmaceuticalsActive Pharmaceutical IngredientPrecursor for various drugs; versatile applications
IndustryCoupling AgentUsed in printing processes
Decalcifier for MicroscopyEnhances clarity of biological samples

Mechanism of Action

Phloroglucinol exerts its effects by directly inhibiting voltage-dependent calcium channels on smooth muscle cells, leading to an antispasmodic effect. This mechanism is particularly effective against visceral pain, especially in acute pain scenarios . Additionally, it inhibits the action of Catechol-O-Methyl Transferase, inducing relaxation of smooth muscle spasms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phloroglucinol Dihydrate vs. Anhydrous Phloroglucinol

The primary distinction lies in hydration state and associated physicochemical properties:

Property This compound Anhydrous Phloroglucinol References
CAS Number 6099-90-7 108-73-6
Molecular Formula C₆H₁₀O₅ (C₆H₆O₃·2H₂O) C₆H₆O₃
Molecular Weight 162.14 g/mol 126.11 g/mol
Melting Point 116–117°C 218–220°C
Solubility in Water Slightly soluble More soluble than dihydrate
Stability Unstable <16% RH or >50°C; rapid dehydration Stable under anhydrous conditions
Crystal Structure Disordered P2₁2₁2₁ and Pna2₁ space groups Not explicitly reported in evidence
Applications Pharmaceuticals, analytical reagents Likely used in anhydrous-sensitive processes

Key Findings :

  • Thermodynamic Stability : The dihydrate is enthalpically stable under moderate humidity (16–50% RH) but rapidly dehydrates outside this range .
  • Synthesis: The dihydrate crystallizes from aqueous solutions, while the anhydrous form is obtained via dehydration or non-aqueous solvents .

Comparison with Other Dihydrates

While this compound shares hydration characteristics with compounds like quercetin dihydrate and oxytetracycline dihydrate, its structural simplicity (benzene triol core) contrasts with complex polyphenols or antibiotics. For example:

Compound Key Differences Similarities References
Quercetin Dihydrate Flavonoid backbone; higher molecular complexity Hydration-dependent solubility
Oxytetracycline Dihydrate Antibiotic; tetracycline ring system Sensitivity to humidity and temperature

Insight: this compound’s small molecular size and triol functionality enable unique hydrogen-bonding networks, distinguishing its hydration behavior from bulkier dihydrates .

Research Findings and Data Tables

Thermodynamic and Kinetic Data

Experimental studies reveal critical parameters for industrial processing:

Parameter Value (Dihydrate) Method References
Hydration ΔH 45.2 kJ/mol (dehydration enthalpy) DSC
Lattice Energy -342.7 kJ/mol (calculated) Crystal energy landscapes
Dehydration Kinetics <1 hour at <16% RH, 25°C Gravimetric analysis

Structural Analysis

XRD data highlights two polymorphic forms of the dihydrate:

Space Group Unit Cell Parameters (Å, °) Distinct Features References
P2₁2₁2₁ a=6.82, b=9.14, c=12.25; α=β=γ=90° Ordered water molecules
Pna2₁ a=12.30, b=6.80, c=9.15; α=β=γ=90° Disordered proton arrangements

Biological Activity

Phloroglucinol dihydrate, a derivative of phloroglucinol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical applications, supported by recent research findings and case studies.

Phloroglucinol (1,3,5-trihydroxybenzene) is a phenolic compound known for its role in various biological processes. The dihydrate form enhances its solubility and bioavailability. The primary mechanism of action involves the inhibition of smooth muscle contractions, making it effective as an antispasmodic agent. It acts on the gastrointestinal and urinary tracts to alleviate pain associated with spasms.

Key Mechanisms:

  • Antispasmodic Activity: this compound reduces contractions in smooth muscles, effectively relieving pain from conditions such as biliary and urinary colic .
  • Anti-inflammatory Properties: Research indicates that phloroglucinol derivatives exhibit anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity .

Pharmacokinetics

Pharmacokinetic studies reveal that phloroglucinol is rapidly absorbed and eliminated. After administration, over 80% of the compound is excreted within six hours, primarily through urine as unchanged phloroglucinol. The drug demonstrates a half-life of approximately 1.31 hours and a peak plasma concentration reached within 0.75 hours post-administration .

Clinical Applications

This compound has been extensively studied for its effectiveness in various clinical settings:

  • Urinary and Biliary Colic: In multicenter studies involving 364 patients, phloroglucinol demonstrated comparable efficacy to standard analgesics in managing pain associated with urinary and biliary disorders .
  • Labor Management: A study involving 122 participants found that phloroglucinol significantly shortened the duration of the active phase of labor by approximately 42%, without adverse maternal or fetal outcomes .

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

Study FocusFindings
Anaerobic MetabolismIdentified as a key intermediate in the degradation of polyphenols by gut bacteria .
Pain Relief in ColicEffective in reducing pain during biliary and urinary colic compared to reference drugs .
Labor DurationReduced active labor duration while maintaining safety for mother and baby .
Anti-inflammatory EffectsInhibition of iNOS with IC50 values indicating significant anti-inflammatory potential .

Case Studies

  • Patient Study on Colic Pain Relief:
    A clinical trial involving patients with biliary colic demonstrated that those treated with phloroglucinol experienced significant pain relief compared to those receiving standard treatment. The results indicated no significant differences in safety profiles between groups.
  • Labor Management Trial:
    In a randomized controlled trial assessing phloroglucinol's effect on labor duration, participants receiving the drug had a statistically significant reduction in the active phase duration without increased risks for adverse outcomes.

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and structural integrity of phloroglucinol dihydrate in experimental settings?

  • Methodological Answer : Purity verification requires a combination of analytical techniques:

  • Melting Point Analysis : Confirm the compound’s identity using its documented melting point range (219–222°C) .
  • Chromatography : Employ HPLC or GC with certified reference standards (≥96.5% purity) to detect impurities .
  • Spectroscopy : Use 1H^1H-NMR to validate the presence of hydroxyl groups and hydrate water molecules .

Q. What are the critical safety protocols for handling this compound in laboratory environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and respiratory protection to avoid skin/eye irritation or respiratory sensitization .
  • Ventilation : Work under fume hoods to minimize aerosol formation .
  • Storage : Store in airtight containers in dry, cool conditions to prevent dehydration or degradation .

Q. How is this compound utilized as an analytical standard in quantitative assays?

  • Methodological Answer :

  • Calibration Curves : Prepare serial dilutions (e.g., 0.1–10 mg/mL) for UV-Vis or fluorescence-based assays, referencing its molar extinction coefficient .
  • Quality Control : Cross-validate results with orthogonal methods (e.g., LC-MS) to ensure accuracy, especially in antioxidant studies where negative DPPH activity has been reported .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the hydrate structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. The hydrate water positions can be identified via difference Fourier maps .
  • Data Collection : Optimize resolution (<1.0 Å) to distinguish between hydrogen-bonding networks involving the dihydrate and anhydrous forms .

Q. How should researchers interpret contradictory data on this compound’s antioxidant activity, such as its negative DPPH radical scavenging activity (−2.5%)?

  • Methodological Answer :

  • Pro-Oxidant Mechanism : Negative DPPH values may indicate pro-oxidant behavior under specific conditions (e.g., pH or solvent polarity). Compare with positive controls (e.g., gallic acid) and test in multiple solvent systems .
  • Assay Optimization : Validate DPPH protocol parameters (incubation time, concentration range) to rule out experimental artifacts .

Q. What experimental strategies can elucidate this compound’s interactions with biomolecules (e.g., proteins)?

  • Methodological Answer :

  • Spectroscopic Titration : Monitor fluorescence quenching of tryptophan residues in proteins like bovine serum albumin (BSA) to study binding affinity.
  • Bradford Assay : Quantify protein-dye binding interference caused by this compound’s phenolic groups, adjusting buffer composition to minimize false positives .

Q. How does this compound’s stability vary under different experimental conditions (e.g., temperature, pH)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss upon heating to identify dehydration thresholds (e.g., 100–150°C) .
  • pH Stability Studies : Use phosphate or acetate buffers (pH 3–9) to assess hydrate dissociation kinetics via UV spectral shifts .

Q. What pharmacopoeial standards apply to this compound in regulatory research?

  • Methodological Answer :

  • Compliance Testing : Follow monographs from pharmacopoeias (e.g., Korean Pharmacopoeia) for identity, assay, and impurity limits. Use pharmacopoeial reference materials for cross-validation .
  • Documentation : Adhere to ICH guidelines for stability testing (e.g., Q1A) and impurity profiling .

Properties

CAS No.

6099-90-7

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

benzene-1,3,5-triol;hydrate

InChI

InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2

InChI Key

JPLWLTSPJLPUQK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)O)O.O.O

Canonical SMILES

C1=C(C=C(C=C1O)O)O.O

Key on ui other cas no.

6099-90-7

Pictograms

Irritant

Synonyms

1,3,5-Benzenetriol Hydrate (1:2);  1,3,5-Benzenetriol Dihydrate;  Benzene-1,3,5-triol Dihydrate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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